cis-2-Pentenenitrile
Overview
Description
cis-2-Pentenenitrile: is an organic compound with the molecular formula C5H7N . It is a linear unsaturated liquid nitrile, characterized by a conjugated double bond that enables a series of addition reactions. The compound is also known by other names such as (Z)-pent-2-enenitrile , 1-cyano-1-butene , and cis-1-butenylcyanide .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-2-Pentenenitrile can be synthesized through various methods. One common method involves the hydrocyanation of butadiene. This process typically uses a nickel catalyst to add hydrogen cyanide to butadiene, forming a mixture of 2-pentenenitrile isomers. The cis isomer can then be separated through distillation .
Industrial Production Methods: In industrial settings, this compound is produced using a similar hydrocyanation process. The reaction is carried out in large reactors with precise control over temperature and pressure to maximize yield and selectivity. The product is then purified through distillation and other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: cis-2-Pentenenitrile undergoes various chemical reactions, including:
Addition Reactions: Due to its conjugated double bond, it can participate in addition reactions with reagents such as hydrogen, halogens, and hydrogen halides.
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxygenated derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: It can undergo substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Hydrogenation: Using hydrogen gas and a metal catalyst such as palladium or nickel.
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Using nucleophiles like amines or alcohols under appropriate conditions.
Major Products:
Addition Products: Ethyl-branched derivatives.
Oxidation Products: Carboxylic acids and esters.
Reduction Products: Amines and other reduced compounds.
Substitution Products: Various substituted nitriles and related compounds.
Scientific Research Applications
cis-2-Pentenenitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pyridine derivatives, pentylamines, and pentenoic acid esters.
Biology: It is used in the synthesis of biologically active molecules and as a building block for pharmaceuticals.
Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of cis-2-pentenenitrile involves its ability to participate in addition and substitution reactions due to its conjugated double bond and nitrile group. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in the synthesis of pyridine derivatives, the compound undergoes cyclization and substitution reactions to form the desired products .
Comparison with Similar Compounds
cis-2-Pentenenitrile can be compared with other similar compounds such as:
trans-2-Pentenenitrile: The trans isomer has different physical and chemical properties due to the different spatial arrangement of atoms.
1-Pentenenitrile: This compound lacks the conjugated double bond, resulting in different reactivity and applications.
3-Pentenenitrile: The double bond is located at a different position, leading to variations in reactivity and product formation.
Uniqueness: this compound is unique due to its conjugated double bond, which allows for a wide range of addition and substitution reactions. This makes it a versatile intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
(Z)-pent-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-2-3-4-5-6/h3-4H,2H2,1H3/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBHMJZRKAFTGE-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027884 | |
Record name | (2Z)-2-Pentenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Pentenenitrile, (2Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
25899-50-7 | |
Record name | (2Z)-2-Pentenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25899-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pentenenitrile, (2Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025899507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pentenenitrile, (2Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2Z)-2-Pentenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-pent-2-enenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PENTENENITRILE, (2Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13MIC79314 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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